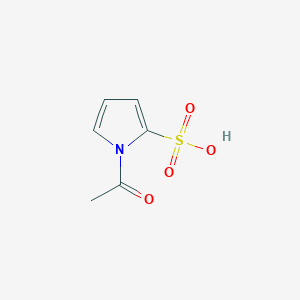![molecular formula C42H41OP B12871106 (1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a binaphthyl structure, which is further substituted with a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. The reaction conditions often require the use of a base to deprotonate the binaphthyl compound, followed by the addition of the phosphine reagent under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine: A compound with a similar naphthalen-1-yloxy group but different overall structure.
2-(naphthalen-1-yloxy)-N-phenylacetamide: Another compound with a naphthalen-1-yloxy group, used as a TRPM4 inhibitor.
(Naphthalen-1-yloxy)-acetic acid derivatives: Compounds with similar functional groups, studied for their antimicrobial activities.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine apart is its unique binaphthyl structure combined with the phosphine group, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis .
Properties
Molecular Formula |
C42H41OP |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-naphthalen-1-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C42H41OP/c1-3-18-33(19-4-1)44(34-20-5-2-6-21-34)40-29-27-32-16-9-12-24-37(32)42(40)41-36-23-11-8-15-31(36)26-28-39(41)43-38-25-13-17-30-14-7-10-22-35(30)38/h7-17,22-29,33-34H,1-6,18-21H2 |
InChI Key |
BUKBDDWTHPJOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


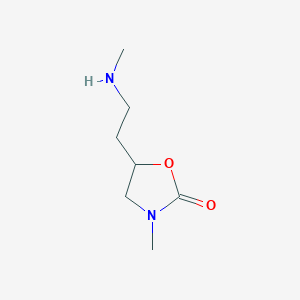
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)
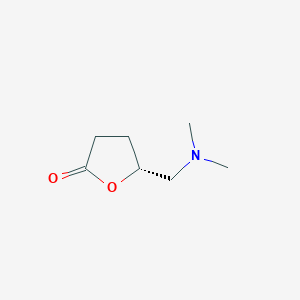
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
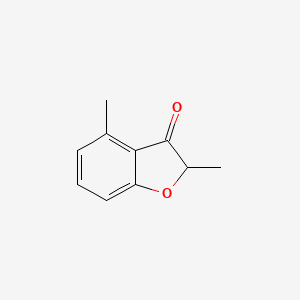


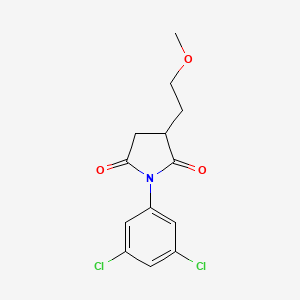
![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
